molecular formula C11H7F2NO B6366412 2-(2,4-Difluorophenyl)pyridin-3-ol CAS No. 1261931-55-8

2-(2,4-Difluorophenyl)pyridin-3-ol

Cat. No.: B6366412
CAS No.: 1261931-55-8
M. Wt: 207.18 g/mol
InChI Key: HJACHNHAWORYIX-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) and Fluorine Moieties in Contemporary Chemical Science

The pyridine ring is a cornerstone of medicinal chemistry and materials science. nih.gov As a nitrogen-bearing heterocycle, it is a structural isostere of benzene (B151609) and is found in over 7,000 drug molecules. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, which influences the solubility and pharmacokinetic properties of the molecule. researchgate.net This feature allows pyridine-containing compounds to interact effectively with biological targets such as enzymes and receptors. researchgate.net

The introduction of fluorine into organic molecules can dramatically alter their properties. sigmaaldrich.com Due to its high electronegativity and small size, fluorine can modulate the acidity or basicity of nearby functional groups, influence molecular conformation, and block metabolic pathways, thereby enhancing the metabolic stability of a drug candidate. sigmaaldrich.comorgsyn.org This has made the incorporation of fluorine a widely used strategy in the design of pharmaceuticals and agrochemicals. sigmaaldrich.com

Overview of Dihaloaryl Substituents in Heterocyclic Architectures

In the context of medicinal chemistry, halogenated aryl groups are often employed to improve binding affinity to target proteins through halogen bonding and other non-covalent interactions. For instance, studies on halogenated 2,4-diphenyl indeno[1,2-b]pyridinols have shown that compounds with a chlorophenyl group at the 2-position exhibit potent antiproliferative activity and topoisomerase IIα-selective inhibition. nih.gov This highlights the critical role that haloaryl substituents play in defining the pharmacological profile of heterocyclic compounds.

Contextualization of 2-(2,4-Difluorophenyl)pyridin-3-ol within Modern Organic and Medicinal Chemistry Paradigms

The compound this compound combines the key structural features discussed above: a pyridine ring, a hydroxyl group at the 3-position, and a 2,4-difluorophenyl substituent at the 2-position. While specific research on this exact molecule is not extensively available in the public domain, its structure suggests significant potential.

The pyridin-3-ol core is a known pharmacophore. The hydroxyl group can act as both a hydrogen bond donor and acceptor, providing a crucial point of interaction with biological targets. The reactivity of pyridin-3-ol itself is well-documented, showing that it tends to react at the oxygen atom in nucleophilic substitution reactions. researchgate.net

The 2-(2,4-difluorophenyl)pyridine (B1338927) substructure is a common building block in the synthesis of materials for organic light-emitting diodes (OLEDs) and as a ligand in iridium(III) complexes for photoredox catalysis. orgsyn.orgrsc.org The synthesis of this substructure is often achieved through a Suzuki-Miyaura cross-coupling reaction. orgsyn.orgorgsyn.org

Given the established biological activities of various pyridinol and pyridinone derivatives, which range from antimicrobial and antiviral to anticancer effects, it is plausible that this compound could exhibit interesting biological properties. nih.govmdpi.comresearchgate.net Its structure is a logical starting point for the design of new kinase inhibitors or other targeted therapeutic agents. However, without specific experimental data, its precise role and utility in medicinal and organic chemistry remain a subject for future investigation.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₁H₇F₂NO
Molecular Weight 207.18 g/mol
Melting Point Data not available
Boiling Point Data not available

| Solubility | Data not available |

Table 2: Physicochemical Properties of Related Compounds

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Boiling Point (°C)
2-(2,4-Difluorophenyl)pyridine C₁₁H₇F₂N 191.18 Data not available 95 °C at 0.4 mmHg

| Pyridin-3-ol | C₅H₅NO | 95.10 | 126-129 | 253-255 |

Spectroscopic Data for this compound

Experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not available in the reviewed literature. Based on its structure, the following spectral features would be expected:

¹H NMR: Signals corresponding to the protons on the pyridine and difluorophenyl rings. The hydroxyl proton would likely appear as a broad singlet.

¹³C NMR: Resonances for the 11 carbon atoms in the molecule, with the carbons attached to fluorine showing characteristic splitting.

¹⁹F NMR: Two distinct signals for the two non-equivalent fluorine atoms on the phenyl ring.

IR Spectroscopy: A broad absorption band for the O-H stretching of the hydroxyl group, along with characteristic peaks for C=C and C=N stretching of the aromatic rings and C-F stretching.

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Mentioned Compounds

Table 3: List of Compounds Mentioned in this Article

Compound Name
This compound
Benzene
2,4-Diphenyl indeno[1,2-b]pyridinols
Pyridin-3-ol
2-(2,4-Difluorophenyl)pyridine

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4-difluorophenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO/c12-7-3-4-8(9(13)6-7)11-10(15)2-1-5-14-11/h1-6,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJACHNHAWORYIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=C(C=C(C=C2)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682698
Record name 2-(2,4-Difluorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261931-55-8
Record name 2-(2,4-Difluorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Approaches for 2 2,4 Difluorophenyl Pyridin 3 Ol and Its Analogs

Direct Synthesis Strategies for the 2-(2,4-Difluorophenyl)pyridin-3-ol Core

Directly assembling the this compound core requires sophisticated chemical transformations that precisely control the placement of the difluorophenyl and hydroxyl groups on the pyridine (B92270) ring.

Regioselective Functionalization of Pyridine Rings

The regioselective functionalization of pyridine rings is a formidable challenge in organic synthesis. The inherent electronic properties of the pyridine ring often lead to a mixture of isomers upon electrophilic or nucleophilic substitution. However, several strategies have been developed to achieve regiocontrol.

One approach involves the use of pyridine N-oxides. The N-oxide group alters the electronic distribution of the pyridine ring, directing incoming substituents to specific positions. For instance, the reaction of pyridine N-oxides with silylaryl triflates in the presence of cesium fluoride (B91410) can lead to the regioselective synthesis of 3-(2-hydroxyaryl)pyridines. researchgate.netnih.gov This method proceeds under mild, transition-metal-free conditions and offers a one-step route to the desired scaffold. nih.gov

Another strategy is the use of directing groups. A directing group temporarily attached to the pyridine ring can guide the functionalization to a specific carbon atom. While not directly reported for this compound, the development of a maleate-derived blocking group for the C-4 position of pyridine has enabled exquisite control for Minisci-type decarboxylative alkylation at this position. chemrxiv.org This highlights the potential of blocking strategies to achieve regioselectivity in pyridine functionalization.

Furthermore, photochemical methods have emerged as a powerful tool for pyridine functionalization. A metal-free method for the C3-selective hydroxylation of pyridines has been developed via the photochemical valence isomerization of pyridine N-oxides. acs.org This approach demonstrates operational simplicity and compatibility with a diverse range of functional groups. acs.org The resulting 3-pyridinols can be further elaborated, showcasing the synthetic utility of this strategy. acs.org

Cross-Coupling Reactions Involving Fluorophenyl and Pyridinol Precursors

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are a cornerstone of modern organic synthesis and have been successfully applied to the formation of C(sp²)-C(sp²) bonds present in 2-arylpyridines. nih.govclaremont.edu This powerful transformation typically involves the reaction of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base.

In the context of synthesizing this compound, a plausible strategy would involve the cross-coupling of a suitably protected 2-halopyridin-3-ol derivative with (2,4-difluorophenyl)boronic acid. The use of (2,4-difluorophenyl)boronic acid as a coupling partner is well-established in Suzuki-Miyaura reactions for the synthesis of various difluorophenyl-containing compounds. orgsyn.orgorgsyn.org

The choice of catalyst, ligand, and reaction conditions is crucial for the success of these couplings. For instance, Pd(dppf)Cl₂ has been reported as an effective catalyst for the Suzuki-Miyaura cross-coupling of pyridine-2-sulfonyl fluoride with hetero(aryl) boronic acids and esters. nih.govclaremont.edu The reaction conditions, including temperature and the presence of additives like water, can significantly influence the yield and selectivity of the transformation. nih.govclaremont.edu

It is important to note that 2-pyridyl boron reagents can be challenging coupling partners due to their instability and poor reactivity in Suzuki-Miyaura cross-coupling reactions. nih.gov However, strategies to overcome these challenges, such as the use of specific ligands or alternative boron reagents, are continuously being developed.

Multicomponent Reaction Approaches for Scaffold Assembly

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules from three or more starting materials in a one-pot fashion. nih.govbohrium.com These reactions are highly convergent, allowing for the rapid construction of diverse molecular scaffolds. nih.govbohrium.com

Several MCRs have been developed for the synthesis of substituted pyridines. bohrium.comresearchgate.netacs.orgthieme-connect.com For example, a one-pot, four-component annulation of aromatic aldehydes, methyl ketones, diaryl ethanones, and ammonium (B1175870) acetate (B1210297) has been described for the synthesis of 2,3,4,6-tetraarylpyridines. acs.org This method is notable for its high functional group compatibility and environmentally friendly conditions. acs.org

Another example is a base-catalyzed three-component reaction of ynals, isocyanates, and amines or alcohols, which provides a wide range of substituted pyridines in good yields with high regioselectivities. researchgate.netthieme-connect.com The proposed mechanism involves the condensation of an aryl ynal and isocyanoacetate, followed by intramolecular cyclization and subsequent reaction with a nucleophile. thieme-connect.com

While a specific MCR for the direct synthesis of this compound has not been explicitly reported, the existing methodologies for constructing substituted pyridines suggest that a similar approach could be designed by carefully selecting the appropriate starting materials.

Precursor Synthesis and Intermediate Derivatization for this compound Analogs

The synthesis of analogs of this compound often relies on the preparation of key precursors and their subsequent derivatization. This modular approach allows for the introduction of various substituents on both the difluorophenyl and pyridinol moieties.

Synthesis of 2,4-Difluorophenyl-Containing Synthons

The primary synthon for introducing the 2,4-difluorophenyl group is (2,4-difluorophenyl)boronic acid. This versatile reagent is commercially available and can also be synthesized in the laboratory. chemicalbook.comorganoborons.comsigmaaldrich.combldpharm.com A common synthetic route involves the reaction of 1-bromo-2,4-difluorobenzene (B57218) with magnesium to form the Grignard reagent, which is then reacted with trimethyl borate (B1201080) followed by acidic workup to yield the desired boronic acid. chemicalbook.com

Another important class of synthons includes 2,4-difluorophenyl-substituted aldehydes and ketones, which can serve as starting materials for various cyclization and condensation reactions. For instance, 3,4-difluorobenzaldehyde (B20872) can be used to prepare trans-2-(3,4-difluorophenyl)-cyclopropanecarboxylic acid through an aldol (B89426) condensation or Wittig reaction followed by cyclopropanation. google.com

Preparation of Pyridin-3-ol Building Blocks

Pyridin-3-ol and its derivatives are essential building blocks for the synthesis of the target compounds. Pyridin-3-ol itself is a commercially available compound. nih.gov

Substituted pyridin-3-ols can be prepared through various synthetic routes. For example, 3-alkoxypyridinols can be deprotected to furnish pyridine-3,4-diols in good yields. beilstein-journals.org These diols can then be converted into bis(perfluoroalkanesulfonates), which are versatile substrates for palladium-catalyzed cross-coupling reactions. beilstein-journals.org

The functionalization of pre-existing pyridin-3-ol scaffolds is another important strategy. Neighboring group assisted catalysis has been employed for the regioselective hydrolysis, transesterification, and aminolysis of highly substituted pyridine esters under mild conditions. nih.gov This approach allows for the selective modification of specific positions on the pyridin-3-ol ring.

Furthermore, the synthesis of N-alkyl substituted piperidine (B6355638) derivatives, which can be precursors to certain pyridinol analogs, can be achieved by the catalytic hydrogenation of the corresponding pyridine derivatives. google.com For example, N-benzyl-3-piperidinol can be synthesized from 3-hydroxypyridine (B118123) by reaction with benzyl (B1604629) chloride to form the quaternary ammonium salt, followed by catalytic reduction. google.com

Advanced Synthetic Techniques and Optimization

Modern synthetic chemistry offers a toolkit of advanced methods that can significantly improve the efficiency, selectivity, and environmental footprint of chemical transformations. These techniques are increasingly being applied to the synthesis of complex heterocyclic compounds like this compound.

Microwave-assisted organic synthesis has emerged as a powerful technology to accelerate chemical reactions, often leading to higher yields and purities in dramatically shorter reaction times compared to conventional heating methods. This technique has been successfully applied to the synthesis of various pyridine and dihydropyridine (B1217469) derivatives. The use of microwave irradiation can facilitate key bond-forming reactions in the synthesis of pyridin-3-ol scaffolds. For instance, in multi-component reactions for pyridine synthesis, microwave heating can significantly reduce reaction times from hours to minutes. mdpi.com

One notable application is the Hantzsch dihydropyridine synthesis, a one-pot condensation reaction of an aldehyde, a β-ketoester, and ammonia (B1221849) or its equivalent. Under microwave irradiation, this reaction can be carried out solvent-free, yielding the desired products with high efficiency. nih.gov For example, the synthesis of novel 2,3-dihydro-4-pyridinones has been achieved in under 120 seconds using curcumin, primary amines, and montmorillonite (B579905) K-10 as a catalyst under microwave conditions. nih.gov While a direct microwave-assisted synthesis of this compound is not explicitly detailed in the reviewed literature, the principles are readily applicable. A potential microwave-assisted approach could involve the rapid, catalyzed coupling of a suitable difluorophenyl precursor with a pyridine or pyranone building block.

A rapid and efficient method for the synthesis of 2-[6-(arylethynyl)pyridin-3-yl]-1H-benzimidazole derivatives has been developed using microwave-assisted Sonogashira coupling conditions, which offers advantages of shorter reaction times and higher yields. mdpi.com Similarly, microwave assistance has proven effective in the 1,3-dipolar cycloaddition for the synthesis of isoxazole-bearing pyridine derivatives. rsc.org These examples underscore the potential of microwave technology to expedite the synthesis of functionalized pyridines.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Dihydropyridine Nucleosides nih.gov

Method Conditions Time Yield
Conventional Heating CH3CN, 50 °C - 42%

This table illustrates the general advantage of microwave heating over conventional methods in a related synthesis.

Chemo-enzymatic synthesis combines the versatility of chemical reactions with the high selectivity and mild reaction conditions of biocatalysis. This approach is particularly valuable for the synthesis of chiral molecules. While a direct chemo-enzymatic synthesis of this compound has not been reported, methodologies for analogous structures highlight the potential of this strategy.

A highly efficient chemo-enzymatic approach has been developed for the asymmetric dearomatization of activated pyridines to produce stereo-enriched 3- and 3,4-disubstituted piperidines. nih.gov This method utilizes a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into chiral piperidines with precise stereochemistry. nih.gov This strategy could be adapted to generate chiral precursors for the synthesis of enantiomerically pure pyridin-3-ol analogs.

The process often involves an initial chemical synthesis to create a suitable substrate for the enzymatic transformation. For example, a pyridine derivative can be chemically activated and then subjected to an enzymatic reduction or oxidation to introduce chirality. This combination of chemical and biological steps allows for the construction of complex chiral molecules that would be difficult to access through purely chemical or biological means. nih.gov

The development of novel catalytic systems is at the forefront of modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds, which are crucial for constructing the 2-arylpyridin-3-ol scaffold.

Transition metal catalysis is a cornerstone of this field. For instance, rhodium-catalyzed [2+2+2] cycloadditions of alkynes and nitriles provide a powerful method for constructing the pyridine ring from three separate π-systems. nih.gov This approach allows for the assembly of highly substituted pyridines in a single step.

Organophotocatalysis has also emerged as a powerful tool. A pyridine-based donor-acceptor molecule has been reported as a highly reactive visible-light photoredox catalyst that enables the reductive cleavage of C-Br bonds to form radicals, which can then participate in C-C bond formation. acs.org This type of catalysis could be envisioned for coupling a difluorophenyl radical precursor with a suitable pyridine or precursor molecule.

Furthermore, catalysis involving main group elements has shown promise. A catalytic cycle using a commercial diboron(4) compound in the presence of a pyridine co-catalyst has been developed for radical [3+2] cycloadditions. researchgate.net This system demonstrates the potential for atom-economical reactions in the synthesis of complex cyclic systems. The activation of C-C bonds in strained rings like cyclopropanes by transition metals is another strategy that leads to the formation of metallacycles, which can be further functionalized. wikipedia.org

Catalytic hydrogenation of pyridine derivatives using catalysts such as rhodium, palladium, and platinum is a well-established method for producing piperidines, which can be valuable intermediates. google.com

Stereoselective Synthesis and Chiral Resolution for Enantiomerically Pure Analogs

Many bioactive molecules are chiral, and their biological activity often resides in a single enantiomer. Therefore, the development of methods for the stereoselective synthesis and chiral resolution of this compound analogs is of paramount importance.

Asymmetric synthesis aims to create a single enantiomer of a chiral molecule directly. This can be achieved through the use of chiral catalysts, chiral auxiliaries, or chiral reagents.

A de novo synthesis of polysubstituted 3-hydroxypyridines has been reported involving a Pd(0)-catalyzed anti-selective arylative cyclization of N-propargyl-N-tosyl-aminoaldehydes with arylboronic acids. mdpi.com This "anti-Wacker"-type cyclization provides a route to functionalized 3-hydroxypyridines.

Chemo-enzymatic methods, as discussed previously, are inherently stereoselective. The use of enzymes like alcohol dehydrogenases can facilitate the enantioselective reduction of a ketone to a chiral alcohol. nih.gov For example, a chemo-enzymatic pathway towards α-fluorinated secondary alcohols bearing a pyridine ring has been developed, utilizing an alcohol dehydrogenase from Lactobacillus kefir to achieve high enantiomeric excess.

Direct enantioselective α-alkylation of 2-alkylpyridines has been accomplished using chiral lithium amides as noncovalent stereodirecting auxiliaries. nih.gov This method provides access to chiral pyridines without the need for pre-functionalization of the substrate. nih.gov

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. While this method results in a maximum theoretical yield of 50% for the desired enantiomer, it remains a widely used technique. wikipedia.org

One common method is the crystallization of diastereomeric salts. This involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers, which have different physical properties and can be separated by crystallization. wikipedia.org A patent describes the chiral resolution of 1-aryl-1H-pyridine[3,4-b]indole-3-carboxylate diastereomers using S-1-(2-tert-butylphenyl)ethylamine as the resolving agent. google.com

Enzymatic resolution is another powerful technique. Lipases are commonly used for the kinetic resolution of racemic alcohols through enantioselective acylation. For instance, Candida antarctica lipase (B570770) (CAL) has been used for the optical resolution of 1-(2-pyridyl)ethanols, yielding the (R)-acetate and unreacted (S)-alcohol with excellent enantiomeric purity. acs.orgresearchgate.net This method is practical for a wide range of reaction scales. acs.orgresearchgate.net

Table 2: Lipase-Catalyzed Resolution of Pyridinyl Alcohols acs.orgresearchgate.net

Substrate Enzyme Product 1 Product 2 Enantiomeric Purity
1-(2-Pyridyl)ethanol Candida antarctica lipase (CAL) (R)-acetate (S)-alcohol Excellent

This table provides examples of enzymatic resolution for chiral pyridinyl alcohol analogs.

Mechanistic Organic Chemistry of 2 2,4 Difluorophenyl Pyridin 3 Ol Transformations

Reaction Pathways and Detailed Mechanistic Elucidation

Electrophilic Aromatic Substitution:

The pyridine (B92270) ring in 2-(2,4-difluorophenyl)pyridin-3-ol is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom. youtube.com In strongly acidic media, the pyridine nitrogen is protonated, further deactivating the ring. rsc.org Theoretical studies on pyridine itself suggest that nitration, a classic EAS reaction, proceeds via a stepwise polar mechanism involving a labile tetrahedral cation intermediate. rsc.org For pyridine derivatives, the position of substitution is highly dependent on the directing effects of existing substituents. youtube.comrsc.org In the case of this compound, the hydroxyl group at the 3-position would be an activating, ortho-, para-directing group, while the 2-(2,4-difluorophenyl) substituent would also influence the regioselectivity. However, the strong deactivation by the pyridine nitrogen generally makes electrophilic substitution challenging. youtube.com

The 2,4-difluorophenyl ring is also influenced by the competing effects of the fluorine atoms and the pyridinyl substituent. Fluorine atoms are deactivating yet ortho-, para-directing. The pyridinyl group is a deactivating group. Therefore, electrophilic substitution on the phenyl ring is also expected to be difficult.

Nucleophilic Aromatic Substitution:

The pyridine ring, particularly when quaternized or bearing electron-withdrawing groups, is susceptible to nucleophilic aromatic substitution (SNAr). Research on related pyridinols has shown that they can act as nucleophiles. For instance, pyridin-3-ol reacts with pentafluoropyridine (B1199360) at the oxygen atom, demonstrating its nucleophilic character. researchgate.netosi.lv In the context of this compound, the hydroxyl group can be deprotonated to form a pyridinolate anion, a more potent nucleophile.

The 2,4-difluorophenyl ring is activated towards nucleophilic aromatic substitution due to the presence of the two electron-withdrawing fluorine atoms. The fluorine atom at the 2-position is particularly activated by the para-pyridinyl substituent. Studies on similar compounds, such as 2,6-difluoro-3-(pyridin-2-yl)benzonitrile, have demonstrated that the fluorine atoms can be displaced by nucleophiles. The mechanism of such reactions typically involves the formation of a Meisenheimer complex, a resonance-stabilized intermediate, followed by the departure of the fluoride (B91410) ion.

Reaction TypeReactivity of Pyridine RingReactivity of Phenyl RingKey Mechanistic Features
Electrophilic Substitution Deactivated due to the electron-withdrawing nitrogen atom. youtube.com Protonation in acidic media further deactivates the ring. rsc.orgDeactivated due to two fluorine atoms and the pyridinyl substituent.Stepwise polar mechanism involving a cationic intermediate. rsc.org
Nucleophilic Substitution Susceptible, especially when activated. The pyridinolate anion is a strong nucleophile. researchgate.netosi.lvActivated by two electron-withdrawing fluorine atoms.Formation of a resonance-stabilized Meisenheimer complex.

The pyridin-3-ol moiety can undergo both oxidation and reduction, although specific studies on this compound are not extensively detailed in the provided search results. However, the general chemistry of pyridinols and related hydroxy-aromatic systems provides insight into potential transformations.

Oxidative Transformations: The oxidation of pyridin-3-ols can potentially lead to the formation of pyridinones or quinone-like structures, depending on the oxidant and reaction conditions. The presence of the electron-withdrawing difluorophenyl group might influence the oxidation potential.

Reductive Transformations: The pyridinol ring can be reduced under certain conditions. Catalytic hydrogenation, for example, could saturate the pyridine ring to form a piperidinol derivative. The choice of catalyst and reaction conditions would be crucial to control the selectivity of the reduction, especially given the presence of the phenyl ring. The reduction of pyridinol derivatives can also be achieved using photoredox catalysis, where a photocatalyst like [Ru(bpy)3]2+ can initiate single-electron transfer processes leading to reduction. acs.org

While specific examples of intramolecular cyclization and rearrangement involving this compound are not explicitly detailed, the structure of the molecule suggests potential for such reactions. For instance, under appropriate conditions, the hydroxyl group could participate in cyclization reactions with a suitably positioned functional group on the phenyl ring, if one were introduced.

Rearrangement reactions of pyridinol derivatives are known, though less common. Tautomerization between the pyridin-3-ol and the corresponding pyridin-3(2H)-one is a possibility, with the equilibrium typically favoring the phenol-like pyridinol form.

Catalytic Mechanisms Involving this compound or its Derivatives

Derivatives of 2-(2,4-difluorophenyl)pyridine (B1338927) are significant in the field of catalysis, particularly in organometallic and photoredox catalysis. acs.orgrsc.orgtcichemicals.com While the parent pyridinol may not be the direct ligand, its derivatives, where the hydroxyl group is replaced or modified, are crucial.

The 2-(2,4-difluorophenyl)pyridine scaffold is a classic cyclometalating ligand in organometallic chemistry. rsc.orgossila.com The nitrogen atom of the pyridine ring and a carbon atom from the phenyl ring (typically at the 2-position) coordinate to a metal center, forming a stable five-membered metallacycle. These cyclometalated complexes, often with iridium(III) or other transition metals, are potent catalysts.

In catalytic cycles for C-C and C-N bond formation, the metal center can undergo oxidative addition, migratory insertion, and reductive elimination. The electronic properties of the 2-(2,4-difluorophenyl)pyridine ligand, influenced by the electron-withdrawing fluorine atoms, can tune the reactivity and stability of the metal catalyst. ossila.com This allows for fine-tuning of the catalytic activity for specific cross-coupling reactions.

Complexes derived from 2-(2,4-difluorophenyl)pyridine are highly effective photoredox catalysts. acs.orgtcichemicals.com Iridium(III) complexes containing this ligand, such as Ir(ppy)2(dtbbpy)PF6 and related structures, are widely used. acs.org The mechanism of photoredox catalysis involves the absorption of visible light by the metal complex, promoting it to an excited state. acs.orgresearchgate.net This excited state is both a stronger oxidant and a stronger reductant than the ground state.

The catalytic cycle can proceed through either an oxidative or a reductive quenching pathway. acs.org

Oxidative Quenching: The excited photocatalyst is reduced by a substrate, and the resulting oxidized photocatalyst then oxidizes another substrate to complete the cycle.

Reductive Quenching: The excited photocatalyst is oxidized by a substrate, and the resulting reduced photocatalyst then reduces another substrate.

The fluorine atoms on the phenyl ring of the ligand play a crucial role in modulating the redox potentials of the iridium complex, thereby influencing its photocatalytic activity. ossila.com These catalysts have been employed in a wide range of organic transformations, including trifluoromethylation of arenes and the reduction of various functional groups. acs.orgsemanticscholar.org

Catalysis TypeRole of 2-(2,4-Difluorophenyl)pyridine DerivativeKey Mechanistic Steps
Organometallic Catalysis Cyclometalating ligand forming stable metal complexes. rsc.orgossila.comOxidative addition, migratory insertion, reductive elimination.
Photoredox Catalysis Ligand in photosensitive metal complexes (e.g., Iridium). acs.orgtcichemicals.comLight absorption to form an excited state, followed by single-electron transfer (oxidative or reductive quenching). acs.orgresearchgate.net

Kinetic Studies of Relevant Chemical Reactions

Kinetic studies elucidate the pathway of a reaction, detailing the intermediate steps and the energy profile of the transformation. This involves determining the reaction rate's dependence on the concentration of reactants and elucidating the energetic requirements for the reaction to proceed.

The rate law for a chemical reaction is an equation that links the reaction rate with the concentrations of reactants and certain other species. It is determined experimentally and cannot be deduced from the stoichiometry of the reaction alone. The general form of a rate law is:

Rate = k [A]^m [B]^n

For transformations involving this compound, one could envision a nucleophilic aromatic substitution (SNAr) reaction where the hydroxyl group acts as a nucleophile. A plausible example is the reaction with an activated aryl halide. In such a case, the rate law would likely be determined by monitoring the disappearance of a reactant or the appearance of a product over time under various initial concentrations of the reactants.

Illustrative Data for a Hypothetical SNAr Reaction:

Consider the reaction of a pyridinol derivative (Pyr-OH) with a generic electrophile (E-X). The initial rates of reaction could be measured at different initial concentrations of the reactants.

Experiment[Pyr-OH] (mol/L)[E-X] (mol/L)Initial Rate (mol/L·s)
10.100.101.5 x 10-5
20.200.103.0 x 10-5
30.100.203.0 x 10-5

Rate = k [Pyr-OH] [E-X]

This second-order rate law is characteristic of many SNAr reactions. Research on the reactions of pyridin-3-ol with perhalopyridines has shown that it reacts at the oxygen atom, which supports the plausibility of such nucleophilic behavior. researchgate.net

The activation energy (Ea) is the minimum energy required for a reaction to occur and is a critical parameter derived from kinetic studies. It represents the energy barrier that reactants must overcome to be converted into products. The Arrhenius equation describes the relationship between the rate constant (k), the activation energy, and temperature (T):

k = A e(-Ea*/RT)

where A is the pre-exponential factor (related to the frequency of collisions) and R is the ideal gas constant. The activation energy can be determined experimentally by measuring the rate constant at different temperatures and plotting ln(k) versus 1/T.

The transition state is the highest energy point along the reaction coordinate, representing a transient molecular structure where bonds are in the process of breaking and forming. The energy of the transition state relative to the reactants determines the activation energy.

While specific experimental data for this compound is lacking, computational chemistry provides a powerful tool for estimating activation energies and modeling transition state structures. For instance, theoretical studies on the tautomerization of the related 2-hydroxypyridine (B17775) to 2-pyridone have calculated the activation energies for the proton transfer process. nih.gov These studies provide insight into the energetic barriers of transformations involving the pyridinol functional group.

Illustrative Calculated Activation Energies for Pyridinol Tautomerization:

Computational MethodBasis SetActivation Energy (kJ/mol)
CNDO/2-296
HF/3-21G-206
Configuration InteractionDouble Zeta + Polarization160.67
B3LYP6-311++G**Varies with functional

Data adapted from theoretical studies on 2-hydroxypyridine tautomerization for illustrative purposes. nih.gov

These theoretical values, while not specific to this compound, demonstrate how computational methods can be used to probe the energetics of related reaction mechanisms. The presence of the difluorophenyl group would be expected to influence the electronic properties and, consequently, the activation energies of reactions involving the pyridin-3-ol system through inductive and resonance effects. For example, in a nucleophilic aromatic substitution reaction, the electron-withdrawing fluorine atoms would affect the electron density on the pyridine ring and the nucleophilicity of the hydroxyl group, thereby altering the activation barrier.

Coordination Chemistry and Ligand Design with 2 2,4 Difluorophenyl Pyridin 3 Ol Derivatives

Synthesis of Metal Coordination Complexes

The synthesis of metal complexes with 2-(2,4-difluorophenyl)pyridin-3-ol derivatives often involves cyclometalation, a process that forms a stable chelate ring and significantly influences the properties of the resulting complex.

Cyclometalation is a key reaction in the formation of highly stable metal complexes, particularly with platinum group metals. This process involves the intramolecular activation of a C-H bond, leading to the formation of a carbon-metal bond and a chelate ring. For ligands like 2-(2,4-difluorophenyl)pyridine (B1338927), the nitrogen of the pyridine (B92270) ring and a carbon from the phenyl ring coordinate to the metal center.

Iridium(III) complexes, for example, are readily formed through cyclometalation. The synthesis often begins with the reaction of a suitable iridium precursor, such as iridium(III) chloride, with the pyridine-based ligand. researchgate.net The resulting products can be homoleptic, containing only one type of ligand, or heteroleptic, with a mix of ligands. rsc.org These reactions can lead to the formation of complexes with diverse structures and photophysical properties. rsc.orgrsc.org The introduction of electron-withdrawing or -donating groups on either the phenyl or pyridyl rings can be used to fine-tune the HOMO-LUMO energy gaps of the resulting iridium(III) complexes. nih.gov

Similarly, palladium(II) and platinum(II) complexes can be synthesized through cyclometalation of 2-arylpyridine ligands. mdpi.comresearchgate.net These reactions typically result in square-planar complexes where the ligand acts as a bidentate N,C-chelating agent. mdpi.comresearchgate.net

The versatility of this compound and its derivatives extends to complexation with a range of transition metals, each imparting unique characteristics to the resulting coordination compound.

Iridium: Iridium complexes with 2-(2,4-difluorophenyl)pyridine ligands are widely studied for their phosphorescent properties. nih.gov The strong spin-orbit coupling of iridium facilitates efficient emission from the triplet excited state. nih.gov The resulting complexes, such as Tris[2-(2,4-difluorophenyl)pyridine]iridium(III), are often yellow to green powders. strem.comsigmaaldrich.com These complexes can be synthesized to be either homoleptic or heteroleptic, with the latter allowing for further tuning of their properties. rsc.org

Ruthenium: While less common in the direct context of this compound, ruthenium complexes with pyridine-based ligands are well-established. For instance, complexes of the type [Ru(NH3)5py]2+ demonstrate the coordination of pyridine to a ruthenium center. wikipedia.org The principles of ligand exchange and substitution are applicable to the synthesis of ruthenium complexes with fluorinated pyridine ligands.

Platinum: Platinum(II) complexes with 2-arylpyridine ligands, including fluorinated derivatives, typically adopt a square-planar geometry. researchgate.net These complexes are of interest for their potential applications in various fields, including as emissive materials. researchgate.net The synthesis often involves the reaction of a platinum(II) precursor with the chelating ligand. researchgate.netfinechem-mirea.ru The resulting complexes can exhibit competitive or non-competitive inhibition in biological systems, depending on the nature of the ligands. nih.gov

Copper: Copper(I) and copper(II) form a variety of complexes with pyridine-based ligands. nju.edu.cnrsc.org Copper(I) complexes with olefin-containing pyridine ligands can form dimeric structures with distorted tetrahedral geometry. nju.edu.cn Copper(II) complexes with substituted pyridines can exhibit square planar or square pyramidal geometries and may display antiferromagnetic behavior. rsc.org The coordination of pyridine-alkoxide ligands to copper(II) can result in either mononuclear or dinuclear complexes depending on the reaction conditions. mdpi.com

Nickel: Nickel complexes with pyridine-containing ligands are relevant in the context of catalysis and organometallic chemistry. chemrxiv.orgrsc.org Nickel(0) complexes have been shown to be effective precatalysts for the hydrodefluorination of pyridines. chemrxiv.org The coordination environment around the nickel center can vary from square-planar in Ni(II) complexes to distorted octahedral in Ni(III) complexes. rsc.org Dinuclear nickel complexes with bridging ligands have also been synthesized and studied for their electrochemical properties. ucsd.edu

A summary of representative metal complexes with 2-(2,4-difluorophenyl)pyridine and related ligands is presented in the table below.

MetalLigand SystemKey Structural FeaturesPotential Applications
Iridium(III)2-(2,4-difluorophenyl)pyridineHomoleptic and heteroleptic cyclometalated complexes. rsc.orgrsc.orgPhosphorescent materials, OLEDs. nih.gov
Platinum(II)2-ArylpyridinesSquare-planar geometry, C,N-chelation. researchgate.netEmissive materials, biological inhibitors. researchgate.netnih.gov
Copper(I)/(II)Pyridine derivativesDistorted tetrahedral (Cu(I)), square planar/pyramidal (Cu(II)). nju.edu.cnrsc.orgCatalysis, magnetic materials. nju.edu.cnrsc.org
Nickel(0)/(II)/(III)Pyridine derivativesVaries from square-planar to octahedral. chemrxiv.orgrsc.orgCatalysis, organometallic chemistry. chemrxiv.orgrsc.org

Impact of Ligand Structure on Coordination Behavior

The coordination behavior of this compound and its derivatives is intricately linked to the steric and electronic properties of its constituent moieties.

The difluorophenyl and pyridinol groups exert significant influence on the coordination chemistry of the ligand. The fluorine atoms on the phenyl ring are strongly electron-withdrawing, which can affect the electron density at the metal center and influence the redox properties of the complex. nih.gov This electronic effect can also impact the energy levels of the frontier molecular orbitals, thereby tuning the photophysical properties of the resulting complexes. nih.gov

The ability of this compound to act as a chelating ligand is a key feature of its coordination chemistry. The formation of a five- or six-membered chelate ring upon coordination to a metal center enhances the thermodynamic stability of the complex, an effect known as the chelate effect. This chelation typically involves the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group, or through cyclometalation, the nitrogen and a carbon from the phenyl ring. mdpi.com

The coordination geometry of the resulting complexes is dictated by the preferred coordination number of the metal ion and the steric constraints imposed by the ligand. wikipedia.org For instance, platinum(II) and palladium(II) complexes with these types of ligands often exhibit a distorted square-planar geometry. mdpi.comresearchgate.net In contrast, iridium(III) complexes typically adopt an octahedral geometry, allowing for the coordination of multiple ligands. rsc.org The dihedral angle between the pyridine and phenyl rings can vary, influencing the degree of conjugation within the ligand and affecting the electronic properties of the complex. nih.gov

Advanced Materials Applications of Coordination Compounds

The unique photophysical and electrochemical properties of coordination compounds derived from this compound and its analogs make them promising candidates for a variety of advanced materials applications.

A primary application for these complexes, particularly those of iridium(III), is in the field of organic light-emitting diodes (OLEDs). nih.gov The high phosphorescence efficiencies of these complexes, a result of strong spin-orbit coupling, allow for the harvesting of both singlet and triplet excitons, leading to high internal quantum efficiencies. nih.govrsc.org By modifying the substituents on the ligand, the emission color can be tuned across the visible spectrum. nih.gov For example, a furo[3,2-c]pyridine-based iridium complex has been used to achieve an external quantum efficiency of over 30% in an OLED. rsc.org

Beyond OLEDs, these coordination compounds have potential applications in other areas. For instance, the photocatalytic activity of cyclometalated iridium(III) complexes has been demonstrated in the reduction of water to hydrogen. rsc.org Platinum complexes with related pyridine-containing ligands have been investigated as inhibitors for enzymes such as the 20S proteasome, indicating potential for therapeutic applications. nih.gov Furthermore, the rich electrochemical behavior of these complexes suggests their utility in electrocatalytic processes. mdpi.com

The table below summarizes some of the key applications of these coordination compounds.

Application AreaMetal Complex TypeKey Properties
Organic Light-Emitting Diodes (OLEDs)Iridium(III)High phosphorescence efficiency, tunable emission color. nih.govrsc.org
PhotocatalysisIridium(III)Ability to act as photosensitizers. rsc.org
Bioinorganic ChemistryPlatinum(II)Enzyme inhibition. nih.gov
ElectrocatalysisCopper(II)Redox activity. mdpi.com

Organic Light-Emitting Diodes (OLEDs)

Phosphorescent OLEDs (PhOLEDs) utilize metal-organic complexes that can harvest both singlet and triplet excitons, leading to high internal quantum efficiencies. Iridium(III) complexes are particularly prominent in this area due to their strong spin-orbit coupling, which facilitates efficient intersystem crossing and subsequent phosphorescence.

While direct research on OLEDs incorporating this compound is not extensively documented in public sources, the foundational ligand, 2-(2,4-difluorophenyl)pyridine (F2ppy), is a well-established component in highly efficient light-emitting materials. nih.govmdpi.com The introduction of a hydroxyl group at the 3-position of the pyridine ring in F2ppy creates a potential N,O-bidentate chelate. This chelation mode is analogous to other ancillary ligands used in iridium complexes that feature a hydroxyl group, which have been shown to influence the resulting complex's luminescent properties.

The coordination of the pyridin-3-olate to an iridium center, such as in a hypothetical [Ir(F2ppy)2(dfppy-OH)] complex (where dfppy-OH represents the deprotonated this compound ligand), would create a heteroleptic complex. The photophysical properties of such complexes are highly tunable. The emission color and quantum yield are dependent on the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are contributed to by both the cyclometalating (F2ppy) and ancillary (pyridin-3-olate) ligands. The electronic nature of the ancillary ligand plays a crucial role in modulating the emission characteristics of the iridium complex.

Studies on similar iridium complexes with different ancillary ligands demonstrate the potential impact of the pyridin-3-ol moiety. For instance, iridium complexes with coumarin-based ancillary ligands, which also feature N,O-coordination, have been shown to be highly efficient and stable emitters in OLEDs. These complexes can effectively trap and transport electrons, a desirable characteristic for emissive layer dopants.

Table 1: Representative Iridium(III) Complexes with F2ppy and Ancillary Ligands for OLEDs

Complex TypeMain Ligand (C^N)Ancillary Ligand (N^N or N^O)Emission ColorReference
Heteroleptic2-(2,4-difluorophenyl)pyridine (F2ppy)3-(2-pyridinyl)coumarinOrange-Red
Heteroleptic2-(2,4-difluorophenyl)pyridine (F2ppy)Phenylimidazo[4,5-f]1,10-phenanthroline derivativesBlue-shifted, high quantum yield mdpi.com
Heteroleptic2-(2,4-difluorophenyl)pyridine (F2ppy)Pyridine-2-aldoxime derivativesLuminescent, studied for anticancer properties nih.gov

This table illustrates the common use of F2ppy as a primary ligand and how different ancillary ligands tune the properties of the resulting iridium complexes. The development of complexes with this compound would follow similar design principles.

Dye-Sensitized Solar Cells (DSSCs) and Photo-Electrocatalysis

In the realm of solar energy conversion, dye-sensitized solar cells (DSSCs) rely on sensitizer (B1316253) dyes adsorbed onto a wide-bandgap semiconductor (typically TiO2) to absorb sunlight and initiate the process of charge separation. Ruthenium(II) polypyridyl complexes have been benchmark sensitizers in this field for decades. The design of the ligands in these complexes is critical for their performance, influencing their absorption spectrum, redox potentials, and stability on the semiconductor surface.

There is a lack of specific research detailing the use of this compound as a ligand in ruthenium-based sensitizers for DSSCs. However, the structural features of this compound are relevant to the established principles of sensitizer design. Typically, sensitizers require an anchoring group, such as a carboxylic or phosphonic acid, to bind to the TiO2 surface. A derivative of this compound functionalized with such groups could potentially serve as an effective ligand.

Furthermore, the field of photo-electrocatalysis, for instance in the context of hydrogen evolution, also utilizes photosensitizers, often ruthenium complexes, to absorb light and drive catalytic reactions. Dinuclear ruthenium complexes have been investigated for this purpose, showing enhanced absorption and longer excited-state lifetimes compared to their mononuclear counterparts. A bridging ligand incorporating the this compound motif could potentially be employed in such dinuclear systems. The electron-donating or -withdrawing nature of the substituents on the ligands significantly impacts the driving forces for the necessary electron transfer processes in catalysis.

Table 2: Common Ligand Types in Ruthenium Sensitizers for DSSCs

Ligand TypeFunctionKey Features
Bipyridine (bpy) with carboxylic acid groupsAnchoring LigandStrong binding to TiO2 surface, facilitates electron injection.
Thiophene-conjugated bipyridyl ligandsAncillary/Anchoring LigandEnhances molar extinction coefficient and red-shifts the absorption spectrum. researchgate.net
Pyridyl-pyrimidine ligandsBridging Ligand in Dinuclear ComplexesCan lead to stronger absorption and longer excited-state lifetimes.

This table highlights the types of ligands commonly used in ruthenium sensitizers, providing a context for where a functionalized derivative of this compound might be applied.

In-Depth Computational Analysis of this compound Remains Elusive

A comprehensive search for dedicated theoretical and computational chemistry investigations on the chemical compound this compound has revealed a significant gap in the available scientific literature. While computational methods such as Density Functional Theory (DFT) are widely used to analyze molecular structures and properties, specific studies focusing on this particular compound, as outlined in the requested article structure, could not be located.

General methodologies for theoretical and computational chemistry are well-established. These include DFT for determining ground state properties, Frontier Molecular Orbital (FMO) analysis for understanding reactivity, and Molecular Electrostatic Potential (MEP) mapping for visualizing charge distributions. Similarly, computational spectroscopy is a powerful tool for predicting IR, Raman, and UV-Vis spectra. However, the application of these methods to this compound has not been detailed in the accessible body of research.

Searches for related compounds, such as 2-(2,4-Difluorophenyl)pyridine and other substituted pyridine derivatives, indicate that computational studies on similar structures have been performed. These studies provide insights into how substituents on the pyridine and phenyl rings influence their electronic and spectroscopic properties. For instance, research on fluorinated pyridine compounds often highlights the impact of the highly electronegative fluorine atoms on the molecule's geometry, charge distribution, and reactivity.

Despite the availability of these related studies, the absence of specific data for this compound prevents a detailed discussion of its unique quantum chemical properties, including its HOMO-LUMO energy levels, specific charge distribution patterns, and predicted spectroscopic signatures. The generation of scientifically accurate data tables and in-depth research findings as requested is therefore not possible at this time. Further experimental and computational research is needed to elucidate the specific chemical and physical characteristics of this compound.

Theoretical and Computational Chemistry Investigations

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies are statistical methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physical properties, respectively.

Currently, there are no published QSAR models specifically developed for 2-(2,4-Difluorophenyl)pyridin-3-ol. However, research on other pyridine (B92270) derivatives demonstrates the potential of this approach. For instance, QSAR studies on various substituted pyridines have successfully modeled their antimicrobial and anticancer activities. chemrevlett.commdpi.com These models typically use a range of molecular descriptors (e.g., electronic, steric, and topological) to correlate with biological endpoints like the half-maximal inhibitory concentration (IC50). chemrevlett.com

A hypothetical QSAR study for a series of analogues of this compound would involve synthesizing a library of related compounds and evaluating their biological activity against a specific target. The resulting data could be used to build a predictive model.

Table 1: Illustrative Molecular Descriptors for a Hypothetical QSAR Study

Descriptor TypeExample DescriptorPotential Relevance to Biological Activity
Electronic Dipole MomentInfluences interactions with polar residues in a biological target.
HOMO/LUMO EnergiesRelates to the molecule's reactivity and charge transfer capabilities.
Steric Molecular VolumeDetermines the fit of the molecule within a binding site.
Surface AreaAffects solubility and interactions with the solvent and target.
Topological Wiener IndexEncodes information about molecular branching and size.
Hydrophobicity LogPGoverns the molecule's ability to cross cell membranes.

This table is for illustrative purposes only, as no specific QSAR data exists for this compound.

Similarly, no specific QSPR studies correlating the molecular descriptors of this compound with material performance have been reported. For related fluorinated phenylpyridine compounds, which are used in applications like Organic Light-Emitting Diodes (OLEDs), QSPR could be used to predict properties such as thermal stability, and photophysical characteristics. The introduction of fluorine atoms, as in this compound, is known to significantly influence the electronic properties of organic materials. nih.gov

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to visualize and predict how a molecule (ligand) interacts with a biological macromolecule, such as a protein.

There is no available research detailing the predicted interactions of this compound with any specific protein active sites. Molecular docking studies on other pyridine derivatives have been used to predict their binding to various enzymes and receptors. For example, modeling studies have explored the interaction of pyridine derivatives with targets like thrombin, a key enzyme in blood coagulation. nih.gov

A docking study of this compound would involve computationally placing the molecule into the active site of a target protein. The resulting poses would be scored based on the predicted binding affinity, which is influenced by factors like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The difluoro-phenyl group and the hydroxyl-pyridinone core of the molecule would be expected to play key roles in these interactions.

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and how it influences its interactions. The dihedral angle between the phenyl and pyridine rings in 2-phenylpyridine (B120327) derivatives is a key conformational feature. nih.gov For this compound, rotation around the bond connecting these two rings would lead to different conformers, each with a unique energy profile and potential to bind to a target.

While no specific conformational analysis or binding mode characterization for this compound has been published, studies on similar molecules like 2-(2,4-Difluorophenyl)-5-nitropyridine show that the molecule is non-planar. nih.gov An intramolecular hydrogen bond could also stabilize a particular conformation. The binding mode would describe the precise orientation and interactions of the most favorable conformer within the protein's active site.

Bioorganic and Medicinal Chemistry Research Directions: Mechanistic Investigations and Structure Activity Relationships

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Studies

The biological activity of a compound is intrinsically linked to its three-dimensional structure. For 2-(2,4-Difluorophenyl)pyridin-3-ol, the interplay between its aromatic systems and the specific substitutions dictates its potential interactions with biological targets.

Elucidation of Key Structural Features for Biological Potency and Selectivity

The potency and selectivity of pyridine (B92270) derivatives are heavily influenced by the nature and position of their substituents. nih.gov The core structure of this compound consists of a pyridine ring, which is a common heterocycle in FDA-approved drugs, linked to a 2,4-difluorophenyl group at position 2 and a hydroxyl group at position 3.

Key structural features likely governing its biological activity include:

The Pyridine Ring: This nitrogen-containing aromatic ring can act as a hydrogen bond acceptor and participate in π-stacking interactions, which are crucial for binding to biological targets. nih.gov Its ability to modulate lipophilicity and improve aqueous solubility makes it a valuable scaffold in medicinal chemistry. nih.gov

The 2,4-Difluorophenyl Group: The substitution pattern on the phenyl ring is critical. The ortho and para fluorine atoms are strong electron-withdrawing groups, which can significantly alter the electronic properties of the entire molecule. This can influence binding affinity and metabolic stability. The position of this group at C2 of the pyridine ring is a common motif in many kinase inhibitors. mdpi.com

The 3-hydroxyl (Pyridinol) Group: The hydroxyl group at position 3 can act as both a hydrogen bond donor and acceptor. Its presence and position are known to enhance the antiproliferative activity of pyridine derivatives. nih.gov This functional group can form critical interactions within the active sites of enzymes or receptors.

Studies on related pyrazole-based kinase inhibitors have shown that the relative positions of pyridyl and fluorophenyl rings are crucial for determining selectivity. An exchange in the positions of these rings can lead to a complete loss of inhibition for one kinase while conferring activity against another. nih.gov This highlights the importance of the specific arrangement found in this compound for its potential target selectivity.

Impact of Fluorine Substitution and Pyridinol Functionality on Bioactivity

The specific chemical groups of this compound are known to impart significant biological effects.

Fluorine Substitution: The incorporation of fluorine atoms is a widely used strategy in drug design to enhance metabolic stability and binding affinity. The 2,4-difluoro substitution pattern is a key feature in numerous bioactive compounds, including the potent antifungal agent fluconazole (B54011) and various kinase inhibitors. umich.edu Fluorine's high electronegativity can lead to stronger interactions with target proteins and can block sites of metabolism, often increasing a drug's half-life. In kinase inhibitors, a 4-fluorophenyl/pyridine motif is often essential for potent activity. mdpi.com

Pyridinol Functionality: The hydroxyl group on the pyridine ring (a pyridinol) significantly impacts the molecule's properties. It increases polarity and provides a key point for hydrogen bonding. nih.gov In many biologically active compounds, hydroxyl groups are essential for anchoring the molecule within a protein's binding pocket. For instance, in certain carbonic anhydrase inhibitors, the strategic placement of hydroxyl groups enhances inhibitory activity. mdpi.com The pyridinol moiety can also improve pharmacokinetic properties by providing a site for potential glucuronidation or other phase II metabolic transformations.

Molecular Mechanisms of Biological Action

The structural features of this compound suggest several potential molecular mechanisms through which it could exert biological effects, including enzyme inhibition, receptor modulation, and antimicrobial action.

Enzyme Inhibition and Modulation (e.g., Kinases, Oxidases)

The 2-phenylpyridine (B120327) scaffold is a well-established pharmacophore for enzyme inhibition, particularly for protein kinases.

Kinase Inhibition: Many kinase inhibitors feature a heterocyclic ring (like pyridine) that forms hydrogen bonds with the "hinge" region of the kinase's ATP-binding site. mdpi.comnih.gov The 4-fluorophenyl/pyridinyl motif, present in this compound, is a known feature of potent inhibitors of p38α mitogen-activated protein kinase (MAPK). mdpi.com Furthermore, compounds with a difluorophenyl group attached to a heterocyclic system have been identified as potent inhibitors of p38α kinase and Akt kinase. nih.gov The table below shows the inhibitory activity of some pyridine-containing kinase inhibitors.

Compound ClassTarget KinaseExample InhibitorReported Activity (IC₅₀)
Pyrazole-basedAkt1 KinaseAfuresertibKᵢ = 0.08 nM
Pyrazole-basedJNK-1Compound 46Paw inflammation reduction by 91.89%
1,2,4-oxadiazol-5-onesp38α MAPKCompound 3e80 nM
1,2,4-oxadiazol-5-onesp38α MAPKCompound 3f150 nM

Data compiled from studies on related kinase inhibitors. mdpi.comnih.gov

Oxidase Modulation: The structure also shows potential for inhibiting other enzymes, such as NADPH oxidases (NOX). Inhibitors of NOX2, which are based on a pyrrolo[2,3-b]pyridine skeleton, have shown promise in reducing oxidative stress. mdpi.com These inhibitors function by blocking the NADPH binding site, and their effectiveness is tied to interactions involving their heterocyclic core. mdpi.com

Receptor Binding and Allosteric Modulation

Beyond direct enzyme inhibition, the phenyl-pyridine scaffold is known to interact with cell surface receptors.

Receptor Binding: Derivatives of 1,4-dihydropyridine (B1200194) are well-known for their binding to calcium channel receptors. researchgate.net Structure-activity relationship studies of these compounds revealed that an aryl group on the ring is a basic requirement for optimal activity. researchgate.net

Allosteric Modulation: Allosteric modulators bind to a site on a receptor that is different from the primary (orthosteric) binding site, subtly changing the receptor's shape to enhance or reduce the effect of the natural ligand. nih.gov This mechanism is a growing area of interest in drug discovery. Notably, compounds based on a 2-phenyl-3-(1H-pyrazol-4-yl)pyridine structure, which is structurally similar to this compound, have been identified as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine (B1216132) receptor. nih.gov Cryo-electron microscopy has also revealed that certain PAMs can bind to lipid-facing pockets on G protein-coupled receptors (GPCRs) like the free fatty acid receptor 2 (FFA2), demonstrating noncanonical activation mechanisms.

Anti-microbial Activity at the Molecular Level (e.g., Against Fungal and Bacterial Strains)

Pyridine derivatives are known to possess a broad spectrum of antimicrobial activities. researchgate.netmdpi.com

Antifungal Activity: The 2-(2,4-difluorophenyl) moiety is a cornerstone of the widely used azole antifungal drugs, such as fluconazole. umich.edu These drugs function by inhibiting the fungal cytochrome P-450 enzyme lanosterol (B1674476) 14α-demethylase, which is essential for the biosynthesis of ergosterol (B1671047), a critical component of the fungal cell membrane. umich.edu The disruption of ergosterol production compromises the integrity of the membrane, leading to fungal cell death. Given the presence of this key pharmacophore, this compound is a strong candidate for possessing antifungal properties. Studies on other polyazole derivatives have shown potent activity against filamentous fungi like Aspergillus fumigatus.

Antibacterial Activity: Various pyridine-based compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria. nih.gov For example, thieno[2,3-d]pyrimidinedione derivatives have shown significant antibacterial activity with MIC values in the 2–16 mg/L range against strains like MRSA and VRE. nih.gov The table below summarizes the minimum inhibitory concentration (MIC) for some pyridine-containing antimicrobial compounds against various microbial strains.

Compound SeriesMicrobial StrainStandardReported Activity (MIC)
Dihydro-1,3,4-oxadiazolesBacterial Strains-62.5 µg/mL
Dihydro-1,3,4-oxadiazolesCandida albicans-200 µg/mL
4-(biphenyl-4-yl)pyridinesGram-negative bacteriaAmpicillin50 µg/mL
4-(biphenyl-4-yl)pyridinesCandida albicansGriseofulvin100 µg/mL

Data compiled from studies on related antimicrobial pyridine derivatives.

The molecular mechanism for antibacterial action can vary, but often involves the inhibition of essential enzymes or disruption of the bacterial cell wall or membrane.

Anti-proliferative Mechanisms (e.g., Induction of Cell Death Pathways, PARP-1 Cleavage)

The anti-proliferative potential of compounds structurally related to this compound suggests that its mechanism of action could involve the induction of programmed cell death, or apoptosis. Apoptosis is a crucial process for eliminating damaged or cancerous cells and can be initiated through various signaling cascades. A key event in apoptosis is the activation of a family of proteases called caspases.

One of the critical substrates for executioner caspases, such as caspase-3 and caspase-7, is Poly(ADP-ribose) polymerase-1 (PARP-1). nih.govnih.gov PARP-1 is a nuclear enzyme that plays a vital role in DNA repair. nih.gov In response to DNA damage, PARP-1 becomes activated and synthesizes poly(ADP-ribose) chains on itself and other nuclear proteins, a process that facilitates the recruitment of DNA repair machinery.

During apoptosis, caspase-3 cleaves PARP-1 into two fragments: an 89-kDa C-terminal catalytic fragment and a 24-kDa N-terminal DNA-binding domain. nih.gov This cleavage has two major consequences: it inactivates PARP-1, preventing further DNA repair and conserving cellular energy (ATP and NAD+), and the 24-kDa fragment can remain bound to DNA, potentially inhibiting the function of uncleaved PARP-1. nih.gov The cleavage of PARP-1 is therefore considered a hallmark of apoptosis. researchgate.net

Studies on various heterocyclic compounds, including those with pyridine and phenyl rings, have demonstrated their ability to induce apoptosis, often accompanied by PARP-1 cleavage. For instance, certain aryl pyridine derivatives have been shown to induce apoptosis through the modulation of key apoptotic proteins like p53, Bax, and caspases, leading to cell death in cancer cell lines. nih.gov While direct evidence for this compound is not available, its structural similarity to known apoptosis inducers suggests it could exert anti-proliferative effects through a similar mechanism involving the activation of cell death pathways and subsequent PARP-1 cleavage.

Design of Targeted Chemical Probes and Therapeutics

The this compound scaffold represents a promising starting point for the design of targeted chemical probes and novel therapeutics. Chemical probes are small molecules used to study biological processes, while therapeutics are designed to treat diseases. sigmaaldrich.com The design of such molecules can be approached through both ligand-based and structure-based methods.

Ligand-Based and Structure-Based Drug Design Approaches

Ligand-based drug design relies on the knowledge of other molecules that bind to the biological target of interest. This approach is particularly useful when the three-dimensional structure of the target is unknown. By analyzing the common structural features and properties of known active compounds (a pharmacophore), new molecules with improved potency and selectivity can be designed. For the this compound scaffold, a ligand-based approach would involve comparing it to other known inhibitors of a particular target, for example, a protein kinase. The difluorophenyl and pyridin-3-ol moieties could be considered key pharmacophoric features, and modifications to other parts of the molecule could be explored to enhance activity.

Structure-based drug design , on the other hand, utilizes the 3D structural information of the target protein, typically obtained through X-ray crystallography or NMR spectroscopy. This allows for the rational design of inhibitors that fit precisely into the target's binding site. If the target of this compound were identified and its structure determined, structure-based design could be employed to optimize its binding affinity and selectivity. For instance, docking studies could predict how the molecule binds and suggest modifications to improve interactions with key amino acid residues in the binding pocket. This approach has been successfully used to develop highly selective inhibitors for various targets, including kinases. cardiff.ac.uknih.gov

The table below illustrates how these design approaches could be applied to derivatives of the core scaffold.

Design ApproachStrategyExample Application for this compound Derivatives
Ligand-Based Design Pharmacophore ModelingIdentify common structural features in a series of related kinase inhibitors to guide the synthesis of novel analogs with improved potency.
Quantitative Structure-Activity Relationship (QSAR)Develop a mathematical model that correlates the chemical structure of derivatives with their biological activity to predict the potency of new compounds.
Structure-Based Design Molecular DockingPredict the binding mode of this compound derivatives in the active site of a target protein to guide modifications that enhance binding affinity.
De Novo DesignUse the 3D structure of the target's binding site to design entirely new molecules that are complementary in shape and chemical properties.

Chemical Biology Applications for Biological Pathway Interrogation

Beyond its therapeutic potential, this compound and its derivatives can be valuable tools in chemical biology for dissecting complex biological pathways. A well-characterized and selective inhibitor can be used as a chemical probe to perturb the function of a specific protein in cells or in vivo, allowing researchers to study the consequences of that inhibition. sigmaaldrich.com

For example, if a derivative of this compound is found to be a potent and selective inhibitor of a particular kinase, it could be used to:

Elucidate signaling pathways: By inhibiting the kinase, researchers can identify its downstream substrates and understand its role in cellular signaling.

Validate drug targets: The use of a selective probe can help confirm whether inhibiting a specific protein has the desired therapeutic effect, thus validating it as a drug target.

Develop diagnostic tools: Fluorescently labeled versions of the probe could be synthesized to visualize the localization and activity of the target protein within cells. nih.gov

The development of such chemical probes requires a thorough understanding of their mechanism of action, selectivity, and cellular effects. The this compound scaffold, with its potential for chemical modification, offers a versatile platform for the generation of a library of compounds that can be screened for specific biological activities and subsequently developed into valuable chemical probes for biological discovery.

Future Perspectives and Emerging Research Avenues for 2 2,4 Difluorophenyl Pyridin 3 Ol

Development of Novel and Sustainable Synthetic Methodologies

The advancement of research into 2-(2,4-difluorophenyl)pyridin-3-ol is intrinsically linked to the development of efficient and environmentally benign synthetic strategies. While classical methods for pyridine (B92270) synthesis exist, future efforts will likely concentrate on innovative approaches that offer higher yields, greater functional group tolerance, and a reduced environmental footprint.

Emerging trends in organic synthesis, such as C-H activation, flow chemistry, and biocatalysis, are expected to play a pivotal role. For instance, the direct C-H hydroxylation of a 2-(2,4-difluorophenyl)pyridine (B1338927) precursor could offer a more atom-economical route to the target molecule, circumventing the need for pre-functionalized starting materials. acs.org Moreover, the use of photocatalysis could enable milder reaction conditions for the formation of the pyridin-3-ol core. acs.org

Synthetic Strategy Potential Advantages Relevant Research Area
C-H HydroxylationAtom economy, reduced stepsCatalysis, Late-stage functionalization acs.org
PhotocatalysisMild conditions, novel reactivityGreen Chemistry, Photoredox Catalysis acs.org
Microwave-Assisted SynthesisRapid heating, shorter reaction timesGreen Chemistry, Process Intensification nih.gov
Multicomponent ReactionsEfficiency, complexity generationMedicinal Chemistry, Combinatorial Chemistry researchgate.net

Exploration of Advanced Optoelectronic and Sensing Technologies

The unique electronic properties conferred by the difluorophenyl group and the pyridine nucleus make this compound and its derivatives intriguing candidates for applications in materials science, particularly in the realm of optoelectronics and sensing. The fluorine atoms can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing the photophysical properties of the molecule. ossila.com

Future research could focus on the design and synthesis of metal complexes incorporating this compound as a ligand. Such complexes, particularly with iridium(III), have shown promise in the development of organic light-emitting diodes (OLEDs) and light-emitting electrochemical cells. ossila.comnih.gov The strategic placement of the hydroxyl group could also be exploited for the development of chemosensors, where binding to a specific analyte would induce a change in the photoluminescent properties of the molecule.

The investigation of these compounds as photosensitizers in dye-sensitized solar cells (DSSCs) represents another promising avenue. ossila.comchemmethod.com The ability to tune the electronic structure through derivatization of the pyridin-3-ol scaffold could lead to materials with optimized light-harvesting efficiencies. chemmethod.comnih.govnih.gov

Potential Application Key Molecular Feature Relevant Technologies
Organic Light-Emitting Diodes (OLEDs)Tunable HOMO/LUMO levels, metal chelationDisplay Technology, Solid-State Lighting ossila.com
ChemosensorsAnalyte-induced photophysical changesEnvironmental Monitoring, Medical Diagnostics
Dye-Sensitized Solar Cells (DSSCs)Light-harvesting capabilitiesRenewable Energy, Photovoltaics ossila.comchemmethod.com

Rational Design of Next-Generation Biologically Active Molecules

The pyridin-3-ol motif is a well-established pharmacophore found in numerous biologically active compounds. The introduction of a 2,4-difluorophenyl substituent is a proven strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability. Therefore, this compound represents a valuable starting point for the rational design of novel therapeutic agents. nih.govnih.govacs.org

Future research will likely involve the synthesis and biological evaluation of a library of derivatives based on this core structure. By modifying the substituents on the pyridine ring and the phenyl group, it may be possible to develop potent and selective inhibitors of various enzymes or modulators of receptors implicated in a range of diseases. nih.govnih.gov For example, derivatives could be explored as kinase inhibitors, which are crucial in cancer therapy, or as agents targeting neurodegenerative disorders.

Molecular docking and computational studies will be instrumental in guiding the design of these new molecules, predicting their binding modes and affinities with biological targets. nih.govacs.org This in silico approach, combined with high-throughput screening, can accelerate the discovery of lead compounds with desirable pharmacological profiles. nih.gov

Therapeutic Target Class Design Strategy Potential Disease Area
KinasesStructure-based design, SAR studiesCancer, Inflammatory Diseases
G-Protein Coupled Receptors (GPCRs)Ligand-based design, scaffold hoppingCNS disorders, Metabolic diseases
ProteasesMimicking natural substratesInfectious Diseases, Cancer

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and materials science. nih.govmednexus.orgnih.gov For a scaffold like this compound, these computational tools can significantly expedite the identification of promising derivatives and the optimization of their properties.

AI/ML Application Objective Expected Outcome
Quantitative Structure-Activity Relationship (QSAR)Predict biological activity from structurePrioritization of synthetic targets slideshare.net
Generative ModelsDe novo design of novel compoundsDiscovery of novel leads with desired properties slideshare.net
Predictive ModelingForecast physicochemical and optoelectronic propertiesAccelerated materials discovery

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.